4,5-Diaminopyridazin-3(2H)-one
Overview
Description
“4,5-Diaminopyridazin-3(2H)-one” is a chemical compound with the molecular formula C4H6N4O . It is a solid substance and is used for research purposes .
Molecular Structure Analysis
The molecular structure of “4,5-Diaminopyridazin-3(2H)-one” is represented by the InChI code: 1S/C4H6N4O/c5-2-1-7-8-4(9)3(2)6/h1H,(H2,6,7)(H3,5,8,9) . The molecular weight of this compound is 126.12 .
Physical And Chemical Properties Analysis
“4,5-Diaminopyridazin-3(2H)-one” is a solid substance . The compound has a molecular weight of 126.12 . The InChI code representing its molecular structure is 1S/C4H6N4O/c5-2-1-7-8-4(9)3(2)6/h1H,(H2,6,7)(H3,5,8,9) .
Scientific Research Applications
Chemical Synthesis and Biological Applications
- 4,5,6-Trifluoropyridazin-3(2H)-one, closely related to 4,5-Diaminopyridazin-3(2H)-one, serves as a scaffold for synthesizing various disubstituted and ring-fused pyridazinone systems through sequential nucleophilic substitution processes. These synthesized compounds have potential applications in drug discovery (Pattison et al., 2009).
Synthesis of Novel Compounds
- A novel synthesis method for 4-mercapto-6-phenylpyridazin-3(2H)-ones, involving 3(2H)-pyridazinone core, has been described. This core is significant in pharmaceuticals and pesticides, indicating potential applications in these fields. The method could be utilized for creating new compounds for prodrugs, microbiocides, or pesticides (Tsolomiti et al., 2007).
Crop Protection and Agrochemical Industries
- Pyridazinones, including 4,5-dihalo-3(2H)-pyridazinones, are crucial in crop protection product chemistry. They have been used for synthesizing important herbicides and insecticides, highlighting their role in agricultural applications (Stevenson et al., 2005).
Biological Properties and Pharmaceutical Use
- Pyridazin-3(2H)-one systems, related to 4,5-Diaminopyridazin-3(2H)-one, exhibit useful biological properties and find applications in the pharmaceutical and agrochemical industries. The synthesis of polysubstituted analogs involves nucleophilic substitution reactions, indicating potential for diverse medicinal applications (Pattison et al., 2009).
Structural and Spectroscopic Analysis
- Synthesis of pyridazin-3(2H)-one derivatives has been explored for their potential therapeutic applications, including COVID-19. These studies involve detailed structural and spectroscopic analysis, highlighting the compound's significance in medicinal chemistry (Kalai et al., 2020).
Synthesis of Pharmacologically Useful Derivatives
- Efficient synthetic pathways have been developed for creating 6-phenyl-4,5-substituted-3(2H)-pyridazinones, indicating the role of 4,5-Diaminopyridazin-3(2H)-one in creating pharmacologically useful compounds (Sotelo et al., 2002).
Anticancer Potential
- Studies have been conducted to synthesize 3(2H)-one pyridazinone derivatives for evaluating their antioxidant activity and potential anticancer properties, demonstrating the compound's role in cancer research (Mehvish & Kumar, 2022).
Safety And Hazards
properties
IUPAC Name |
4,5-diamino-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O/c5-2-1-7-8-4(9)3(2)6/h1H,(H2,6,7)(H3,5,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFNKLLRCNWYOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=O)C(=C1N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10507459 | |
Record name | 4,5-Diaminopyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10507459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Diaminopyridazin-3(2H)-one | |
CAS RN |
28682-73-7 | |
Record name | 4,5-Diaminopyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10507459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.